molecular formula C17H13FN2O2 B4392434 N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

カタログ番号 B4392434
分子量: 296.29 g/mol
InChIキー: ZMKDYQONTIIETL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as FIIN-3, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target and inhibit the activity of fibroblast growth factor receptor (FGFR) kinases. FGFR kinases are a family of enzymes that play a critical role in the regulation of cell growth and differentiation, and their dysregulation has been implicated in a variety of diseases, including cancer and skeletal disorders.

作用機序

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide exerts its inhibitory effect on FGFR kinases by binding to a specific pocket within the kinase domain, which is essential for its catalytic activity. This binding prevents the kinase from phosphorylating its downstream targets, leading to the inhibition of cell growth and survival. In addition, N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to induce a conformational change in the kinase domain, which may further contribute to its inhibitory effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide depend on the specific cellular context and the target FGFR kinase. In cancer cells that are dependent on FGFR signaling, N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide can induce cell cycle arrest, apoptosis, and senescence, leading to the inhibition of tumor growth. In bone cells, N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide can inhibit the differentiation and activity of osteoblasts, leading to impaired bone formation and increased bone resorption. In pancreatic beta cells, N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide can impair insulin secretion and glucose metabolism, leading to impaired glucose homeostasis.

実験室実験の利点と制限

One of the main advantages of N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide is its high selectivity for FGFR kinases, which allows for the investigation of specific FGFR-dependent pathways and diseases. In addition, N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to have good potency and efficacy in various cellular and animal models, making it a useful tool for preclinical studies. However, one limitation of N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide is its relatively low solubility and stability, which may require the use of specialized solvents and storage conditions. In addition, the specificity of N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide may be affected by the presence of other kinases or proteins that share similar structural features with FGFR kinases.

将来の方向性

There are several future directions for the research and development of N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide and other FGFR inhibitors. One area of focus is the identification of biomarkers that can predict the sensitivity or resistance of cancer cells to FGFR inhibition, which may help to guide patient selection and treatment strategies. Another area of focus is the development of more potent and selective FGFR inhibitors, as well as the optimization of their pharmacokinetic and pharmacodynamic properties. Finally, the application of N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide and other FGFR inhibitors in combination with other targeted therapies or immunotherapies may provide new opportunities for the treatment of cancer and other diseases.

科学的研究の応用

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively used in scientific research to investigate the role of FGFR kinases in various cellular processes and diseases. For example, studies have shown that N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide can selectively inhibit the activity of FGFR1-4 kinases, and can block the growth and survival of cancer cells that are dependent on FGFR signaling. In addition, N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been used to study the effects of FGFR inhibition on bone development and homeostasis, as well as on the regulation of glucose metabolism and insulin secretion.

特性

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-7-3-1-5-11(14)9-20-17(22)16(21)13-10-19-15-8-4-2-6-12(13)15/h1-8,10,19H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKDYQONTIIETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 6
N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。